molecular formula C9H18N5O3P B13819959 Diethyl (2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl)phosphonate CAS No. 29135-85-1

Diethyl (2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl)phosphonate

Cat. No.: B13819959
CAS No.: 29135-85-1
M. Wt: 275.25 g/mol
InChI Key: XNCQJPXXTGPKTK-UHFFFAOYSA-N
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Description

Diethyl (2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl)phosphonate is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl)phosphonate typically involves multiple steps. One common method includes the reaction of 2,4,6-trichloro-1,3,5-triazine with diethyl phosphite in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Diethyl (2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while substitution reactions can produce various substituted triazine derivatives .

Mechanism of Action

The mechanism of action of diethyl (2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. For example, it may inhibit enzymes involved in DNA synthesis, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

  • 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol
  • 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol
  • 4,6-Diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine

Uniqueness: Diethyl (2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl)phosphonate is unique due to its phosphonate group, which imparts distinct chemical properties and reactivity compared to other triazine derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

29135-85-1

Molecular Formula

C9H18N5O3P

Molecular Weight

275.25 g/mol

IUPAC Name

6-(2-diethoxyphosphorylethyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C9H18N5O3P/c1-3-16-18(15,17-4-2)6-5-7-12-8(10)14-9(11)13-7/h3-6H2,1-2H3,(H4,10,11,12,13,14)

InChI Key

XNCQJPXXTGPKTK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCC1=NC(=NC(=N1)N)N)OCC

Origin of Product

United States

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